molecular formula C16H16F6N4O4S B11615960 N-(3,4-dimethylisoxazol-5-yl)-4-[({[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]amino}carbonyl)amino]benzenesulfonamide

N-(3,4-dimethylisoxazol-5-yl)-4-[({[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]amino}carbonyl)amino]benzenesulfonamide

Cat. No.: B11615960
M. Wt: 474.4 g/mol
InChI Key: OUCLHMCRJNYLMX-UHFFFAOYSA-N
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Description

N-(3,4-dimethylisoxazol-5-yl)-4-[({[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]amino}carbonyl)amino]benzenesulfonamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoxazole ring, a trifluoromethyl group, and a benzenesulfonamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylisoxazol-5-yl)-4-[({[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]amino}carbonyl)amino]benzenesulfonamide typically involves multiple steps, including the formation of the isoxazole ring, the introduction of the trifluoromethyl group, and the coupling with the benzenesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylisoxazol-5-yl)-4-[({[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]amino}carbonyl)amino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

N-(3,4-dimethylisoxazol-5-yl)-4-[({[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]amino}carbonyl)amino]benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylisoxazol-5-yl)-4-[({[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]amino}carbonyl)amino]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C16H16F6N4O4S

Molecular Weight

474.4 g/mol

IUPAC Name

1-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea

InChI

InChI=1S/C16H16F6N4O4S/c1-8-9(2)25-30-12(8)26-31(28,29)11-6-4-10(5-7-11)23-13(27)24-14(3,15(17,18)19)16(20,21)22/h4-7,26H,1-3H3,(H2,23,24,27)

InChI Key

OUCLHMCRJNYLMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC(C)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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